7-Chloroquinolin-3-ol
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Overview
Description
7-Chloroquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position in the quinoline ring structure imparts unique properties to this compound, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
7-Chloroquinolin-3-ol is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities Quinoline derivatives are known to have a wide range of targets due to their versatile applications in medicinal chemistry .
Mode of Action
It is known that quinoline derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some quinoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological and pharmaceutical activities . For example, some quinoline derivatives have shown moderate to high antimalarial activity .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some quinoline derivatives have shown antimicrobial, antimalarial, and anticancer activities . For instance, some 7-chloroquinoline derivatives have shown moderate to high antimalarial activity .
Action Environment
It is known that environmental factors can significantly impact the action of pharmaceutical compounds . For instance, the synthesis of quinoline derivatives can be influenced by various factors, including the reaction protocols used and the environmental impact of the syntheses .
Biochemical Analysis
Biochemical Properties
It has been shown to exhibit moderate antimalarial activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
7-Chloroquinolin-3-ol has been found to have antitumor activity towards three lines of cancer cells: MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the reaction of quinolin-3-ol with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{Quinolin-3-ol} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 7-chloroquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 7-Chloroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloroquinolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Quinolin-3-ol: Lacks the chlorine atom at the 7th position, resulting in different chemical and biological properties.
7-Chloroquinoline: Lacks the hydroxyl group at the 3rd position, affecting its reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness: 7-Chloroquinolin-3-ol is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-chloroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCUFKFKVHHCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261454-55-0 |
Source
|
Record name | 7-chloroquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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